molecular formula C9H10O2 B8815225 (1R,2R)-indan-1,2-diol

(1R,2R)-indan-1,2-diol

Cat. No.: B8815225
M. Wt: 150.17 g/mol
InChI Key: YKXXBEOXRPZVCC-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-indan-1,2-diol: is an organic compound with the molecular formula C₉H₁₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms in a cyclic structure This compound is a stereoisomer, specifically the trans isomer, where the hydroxyl groups are on opposite sides of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often relies on bioconversion due to its efficiency and selectivity. The use of genetically modified microbial strains can enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: 1,2-Indanedione

    Reduction: Indanol derivatives

    Substitution: Various substituted indane derivatives

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(1R,2R)-2,3-dihydro-1H-indene-1,2-diol

InChI

InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m1/s1

InChI Key

YKXXBEOXRPZVCC-RKDXNWHRSA-N

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)O)O

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of indene (0.5 g, 4.3 m mol), in a mixture of water (2.5 cm3 acetone (5 cm3) and tert-butanol (1.5 cm3), was added 4-methylmorpholine-N-oxide (0.6 g, 5.9 mmol) and a solution of osmium tetroxide in carbon tetrachloride (0.005 g/0.5 cm3). After stirring the reaction mixture for three days, at ambient temperature, a saturated aqueous solution of sodium metabisulphite (0.5 cm3) was added and the stirring was continued for another hour. The reaction mixture was diluted with water (50 cm3), extracted with ethyl acetate (2×50 cm3) and dried (Na2SO4). Distillation of the solvent, from the organic extract, under reduced pressure, gave crude racemic (1R:2S/1S:2R) 1,2-dihydroxy-1,2-dihydroindene as off-white fluffy crystals (0.63 g, 97%) m.pt. 98°-100° C.
Quantity
0.5 g
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reactant
Reaction Step One
Quantity
2.5 mL
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reactant
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0 (± 1) mol
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solvent
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1.5 mL
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solvent
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0.6 g
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reactant
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0.5 mL
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reactant
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0.5 mL
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solvent
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Quantity
50 mL
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solvent
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catalyst
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